Product packaging for Copper;nickel(Cat. No.:CAS No. 11131-95-6)

Copper;nickel

Cat. No.: B14735933
CAS No.: 11131-95-6
M. Wt: 249.33 g/mol
InChI Key: WMXMOYTZYUMRLO-UHFFFAOYSA-N
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Description

Early Metallurgical Discoveries and Industrial Adoption

The origins of copper-nickel alloys trace back to ancient China, where metallurgists during the Tang dynasty (618–907 CE) developed baitong (白铜), an alloy comprising approximately 75% copper and 25% nickel. This material, often termed "white copper," was prized for its silver-like appearance and resistance to tarnishing, making it ideal for ceremonial objects and coinage. The Huayang guozhi (华阳国志), a 4th-century CE historical text, documents the production of baitong in Yunnan and Sichuan provinces, where natural copper-nickel ores were smelted alongside arsenic to achieve desired properties. By the Ming dynasty (1368–1644 CE), baitong had become a luxury commodity, traded widely across Asia and later exported to Europe, where it inspired metallurgical experimentation.

In Europe, copper-nickel alloys gained prominence during the 19th century as nations sought durable materials for coinage. Germany, the Netherlands, and England adopted cupronickel (typically 75% Cu, 25% Ni) for minting coins, a practice later emulated by the United States in 1866 with the introduction of the Shield nickel. The U.S. nickel coin’s composition—unchanged to this day—reflects the alloy’s optimal balance of corrosion resistance and mechanical workability.

Industrial applications expanded significantly in the mid-19th century, particularly in marine engineering. The French Navy pioneered the use of copper-nickel alloys in shipbuilding, leveraging their resistance to seawater corrosion for hull sheathing and condenser tubes. By the early 20th century, alloys such as CuNi 70/30 (70% Cu, 30% Ni) became standard in desalination plants and offshore oil platforms, where their ability to withstand saline environments reduced maintenance costs and improved operational longevity.

Table 1: Historical and Modern Copper-Nickel Alloy Compositions

Era/Application Composition (% weight) Key Additives Primary Use
Tang Dynasty baitong Cu: 75, Ni: 25 Arsenic Coinage, ceremonial objects
19th-Century European coins Cu: 75, Ni: 25 None Currency
Modern marine engineering Cu: 70, Ni: 30 Fe, Mn Seawater piping, heat exchangers

The industrialization of copper-nickel production coincided with advancements in smelting techniques. The Bessemer process, adapted for non-ferrous metals, enabled large-scale refining of nickel-containing ores, while the addition of iron and manganese (1–2%) enhanced tensile strength and impingement resistance in marine alloys.

Evolution of Academic Interest in Bimetallic Systems

Academic inquiry into copper-nickel systems emerged in the 18th century, driven by European chemists seeking to replicate baitong. In 1775, Swedish mineralogist Axel Fredrik Cronstedt identified nickel as a distinct element, paving the way for systematic studies of its alloying behavior. German metallurgists later isolated nickel from Yunnan-derived baitong samples, confirming its role in the alloy’s corrosion resistance and sparking interest in phase diagrams.

The 19th century saw foundational work on copper-nickel phase equilibria. In 1873, Josiah Willard Gibbs’ thermodynamic theories provided a framework for understanding solid-solution strengthening in binary alloys, while Heinrich Rose’s empirical studies quantified the effects of nickel content on electrical conductivity and thermal stability. These insights informed industrial standards, such as the 30% nickel threshold for optimal seawater corrosion resistance.

20th-century advancements in microscopy and spectroscopy revolutionized academic understanding. X-ray diffraction studies in the 1920s revealed the face-centered cubic (FCC) structure of copper-nickel solid solutions, explaining their ductility and cold-work hardening behavior. By the 1950s, transmission electron microscopy (TEM) enabled nanoscale analysis of grain boundaries, linking microstructure to mechanical performance in aerospace applications.

Recent interdisciplinary research has focused on computational modeling. Density functional theory (DFT) simulations predict alloy behavior under extreme conditions, guiding the development of high-entropy copper-nickel systems for next-generation nuclear reactors. Concurrently, environmental studies assess the long-term durability of marine alloys in warming oceans, where increased microbial activity accelerates localized corrosion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cu3Ni B14735933 Copper;nickel CAS No. 11131-95-6

Properties

CAS No.

11131-95-6

Molecular Formula

Cu3Ni

Molecular Weight

249.33 g/mol

IUPAC Name

copper;nickel

InChI

InChI=1S/3Cu.Ni

InChI Key

WMXMOYTZYUMRLO-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Cu].[Cu].[Cu]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper-nickel alloys can be synthesized through various methods, including chemical co-precipitation, wet chemical synthesis, and high-temperature melting processes. One common method involves the low-temperature chemical co-precipitation of nickel and copper salts, followed by reduction to form the alloy .

Industrial Production Methods: In industrial settings, copper-nickel alloys are typically produced by melting copper and nickel together in a controlled environment. The molten mixture is then cast into desired shapes and further processed through rolling, forging, or extrusion to achieve the final product. Additives such as manganese, iron, and silicon are often included to improve specific properties .

Chemical Reactions Analysis

Types of Reactions: Copper-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the alloy’s composition and the presence of other elements.

Common Reagents and Conditions:

    Oxidation: Copper-nickel alloys can oxidize in the presence of oxygen, forming a protective oxide layer that enhances corrosion resistance.

    Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents to convert oxides back to the metallic state.

    Substitution: Substitution reactions can occur with other metals or ligands, altering the alloy’s properties.

Major Products: The major products formed from these reactions include oxides, hydroxides, and various intermetallic compounds, depending on the specific reaction conditions .

Scientific Research Applications

Copper-nickel alloys are utilized across a wide range of applications due to their notable resistance to seawater corrosion, ease of fabrication, and ability to reduce macrofouling . They also possess durability, a pleasing appearance, and antimicrobial properties, making them suitable for both marine and non-marine environments .

Marine Applications

Shipbuilding and Repair Copper-nickel alloys are essential in shipbuilding and repair for various systems, including seawater cooling, bilge and ballast, sanitary, fire fighting, inert gas, hydraulic and pneumatic systems, and chiller systems . They are also suitable for cargo tank heating coils and feed lines to desalination plants .

Desalination Plants In thermal desalination plants, copper-nickel alloys are well-established materials . They are commonly used in heat rejection and recovery sections and brine heaters for Multi-Stage Flash (MSF) desalination . In Multiple Effect Distillation (MED), copper-nickels are used for tubing in the evaporator section .

Offshore Oil and Gas Platforms and Processing Copper-nickel alloy systems are utilized on offshore oil and gas platforms and floating production, storage, and offloading vessels (FPSOs) . Notably, 90-10 Cu-Ni alloys are used for splash zone sheathing .

Power Generation Copper-nickel pipes and components are suitable for steam turbine condensers, oil coolers, auxiliary cooling systems, and high-pressure pre-heaters in nuclear and fossil fuel power plants . These alloys can convey clean seawater, brackish water, and freshwater . They also offer benefits in marine renewable energy applications like wind farms and wave and tidal devices .

Seawater System Design Copper-nickel alloys help manage corrosion with minimal maintenance and high reliability, which are major concerns in seawater system design . Copper-nickel is used in heat exchangers and piping, addressing issues like water hammer, pressure systems, and galvanic corrosion .

Seawater System Components Essential components in high-quality seawater systems include copper-nickel condenser and heat exchanger tubes, tubesheets, piping, fittings, pumps, and water boxes .

Hulls of Boats and Ships Copper-nickel's resistance to corrosion and biofouling makes it a practical material for boat hulls . It can be used in solid plate, clad steel plate, or as sheathing .

Antimicrobial Applications Copper-nickel alloys exhibit antimicrobial properties, preventing the survival of bacteria, viruses, and fungi on their surfaces .

Non-Marine Applications

Non-Marine Applications Copper-nickel alloys are used in cryogenic applications and silver-colored coins, such as the 1- and 2-euro denominations and the 5-cent U.S. nickel . Their antimicrobial properties also make them suitable as hygienic "touch materials" to reduce cross-contamination and infections, especially in hospital intensive care units .

Scientific Research

Copper and nickel compounds have been studied for their interactions with natural ligands in marine environments . For instance, research has characterized natural ligands that bind copper (Cu) and nickel (Ni) in the eastern South Pacific Ocean .

Copper-nickel ferrite nanoparticles (CuNiFe2O4) have been successfully loaded onto multi-walled carbon nanotubes (MWCNTs) and used as catalysts in the sonophotocatalytic degradation of acid blue 113 (AB113) dye . This process has shown high efficiency in dye removal and reducing toxicity in aquatic environments .

Comparison with Similar Compounds

Structural Comparison of Coordination Compounds

Coordination Geometry and Ligand Binding
  • Nickel(II) : Prefers octahedral geometries with higher coordination numbers. For example, in pyridin-2-one (Hhp) complexes, nickel forms a fac arrangement with three chloride ions and two water molecules . Dinuclear nickel complexes also exhibit mixed terminal and bridging ligand modes, as seen in Ni₂(µ-O)₃ frameworks .
  • Copper(II) : Favors lower coordination numbers (e.g., trigonal bipyramidal or square planar geometries). In Hhp complexes, copper adopts a trigonal bipyramidal environment with two bridging ligands, contrasting with nickel’s octahedral preference .

Table 1: Coordination Properties

Property Nickel(II) Complexes Copper(II) Complexes
Common Geometry Octahedral Trigonal Bipyramidal
Ligand Binding Modes Terminal + Bridging Predominantly Bridging
Example [Ni(Hhp)₃Cl₃(H₂O)₂] [Cu(Hhp)₂X₂]₂
Reference

Thermal Stability and Decomposition

Nickel compounds generally exhibit greater thermal stability than copper analogs. For example:

  • Hydrated Coordination Compounds : Nickel(II) complexes lose coordinated water at 90–140°C, while copper(II) complexes dehydrate at 90–100°C . Post-dehydration, nickel compounds decompose at ~300–320°C, whereas copper analogs begin decomposing at 200–210°C .

Table 2: Thermal Decomposition Data

Parameter Nickel(II) Complexes Copper(II) Complexes
Dehydration Range (°C) 90–140 90–100
Decomposition Onset (°C) 300–320 200–210
Reference

Magnetic and Electrical Properties

  • Magnetism : Nickel-doped copper tellurates (e.g., Cu₂.₇Ni₀.₃TeO₆) show an antiferromagnetic-to-paramagnetic transition at 60 K . Pure copper tellurates are paramagnetic at room temperature, while nickel introduces ferromagnetic interactions due to its d⁸ configuration .
  • Electrical Behavior : Nickel substitution in copper tellurates induces an insulator-to-semiconductor transition in resistivity. Dielectric constants also increase with nickel content, enhancing capacitive applications .

Chemical Behavior in Environmental Systems

  • Adsorption on Peat : Copper adsorption is optimal at pH 4.0–5.0, while nickel adsorbs effectively up to pH 7.0 . Nickel removal is less efficient due to competitive binding and pore diffusion limitations .
  • Alloy Corrosion Resistance : Copper-nickel alloys (e.g., UNS C71500) resist microbiologically influenced corrosion (MIC) in marine environments, outperforming pure metals .

Table 3: Adsorption Characteristics

Parameter Copper(II) Nickel(II)
Optimal pH Range 4.0–5.0 4.0–7.0
Removal Efficiency High Moderate
Key Factor pH sensitivity Competitive binding
Reference

Q & A

Basic Research: Designing Corrosion Resistance Experiments for Cu-Ni Alloys

Q: How can researchers systematically design experiments to evaluate the corrosion resistance of copper-nickel alloys in marine environments? Methodological Answer:

  • Framework: Apply the PICOT framework to structure variables:
    • Population: Cu-Ni alloys (e.g., 90/10, 70/30 ratios).
    • Intervention: Exposure to simulated seawater (ASTM D1141-98 standard) at varying salinity and temperature.
    • Comparison: Baseline corrosion rates in pure copper and nickel.
    • Outcome: Quantify mass loss, pitting depth, and electrochemical potential shifts via Tafel analysis.
    • Time: Cyclic exposure over 30–90 days.
  • Tools: Use potentiostatic polarization and SEM-EDS to analyze surface degradation .
  • Data Validation: Triplicate samples with ANOVA to assess statistical significance (α = 0.05) .

Advanced Research: Resolving Contradictions in Cu-Ni Phase Diagram Data

Q: How should researchers address discrepancies in reported phase boundaries for Cu-Ni systems at high temperatures? Methodological Answer:

  • Hypothesis Testing: Compare historical datasets (e.g., Hansen, 1958 vs. modern CALPHAD models) to identify measurement inconsistencies (e.g., quenching artifacts vs. in-situ XRD).
  • Experimental Refinement: Conduct high-temperature in-situ neutron diffraction to track real-time phase transitions, minimizing thermal gradient errors .
  • Statistical Reconciliation: Apply Bayesian inference to quantify uncertainty in phase boundary coordinates .
  • Reporting: Explicitly document furnace calibration and thermocouple precision (±1°C) to enhance reproducibility .

Basic Research: Reproducible Synthesis of Cu-Ni Nanoparticles

Q: What steps ensure reproducibility in solvothermal synthesis of Cu-Ni bimetallic nanoparticles? Methodological Answer:

  • Protocol Standardization:
    • Precursor molarity control (e.g., 0.1 M CuCl₂ and NiCl₂ in ethylene glycol).
    • Temperature ramping rate (2°C/min) to avoid nucleation irregularities.
    • Stirring speed (500 rpm) for uniform reducing agent (NaBH₄) distribution.
  • Characterization: TEM for size distribution (report mean ± SD) and XRD for crystallinity validation .
  • Data Sharing: Provide raw TEM micrographs and full XRD spectra in supplementary materials .

Advanced Research: Mitigating Interference in Spectroscopic Analysis

Q: How can overlapping XPS peaks for Cu 2p and Ni 3p be resolved to quantify surface oxidation states? Methodological Answer:

  • Deconvolution Strategies:
    • Use Shirley background subtraction and Gaussian-Lorentzian fits.
    • Cross-validate with synchrotron-based XANES for edge-energy alignment .
  • Reference Standards: Include pure CuO and NiO controls to calibrate binding energy shifts.
  • Software: Employ CasaXPS with sensitivity factors adjusted for instrumental parameters .

Basic Research: Statistical Handling of Electrochemical Data Variance

Q: What statistical methods are appropriate for interpreting variability in cyclic voltammetry (CV) data for Cu-Ni electrocatalysts? Methodological Answer:

  • Data Preprocessing: Normalize current densities to geometric vs. ECSA (electrochemical surface area).
  • Error Analysis: Calculate relative standard deviation (RSD) across 5+ CV cycles.
  • Outlier Detection: Apply Grubbs’ test (α = 0.05) to exclude anomalous scans .

Advanced Research: Computational Modeling of Cu-Ni Atomic Interactions

Q: How can DFT simulations be optimized to predict site-specific adsorption energetics in Cu-Ni alloys? Methodological Answer:

  • Model Setup:
    • Use Vienna Ab Initio Simulation Package (VASP) with PAW pseudopotentials.
    • Apply Hubbard-U correction (U = 4 eV for Ni 3d, 6 eV for Cu 3d) to address electron correlation .
  • Validation: Compare adsorption energies (e.g., CO on Cu-rich vs. Ni-rich surfaces) with experimental TPD data .

Cross-Disciplinary Research: Validating Novel Characterization Techniques

Q: What criteria establish the validity of a new in-situ TEM method for studying dislocation dynamics in Cu-Ni alloys? Methodological Answer:

  • Benchmarking: Correlate observed dislocation movements with molecular dynamics (MD) simulations under identical strain rates.
  • Sensitivity Thresholds: Report electron beam dose limits to prevent irradiation-induced artifacts .
  • Peer Review: Publish raw video data and analysis scripts in open repositories (e.g., Zenodo) .

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